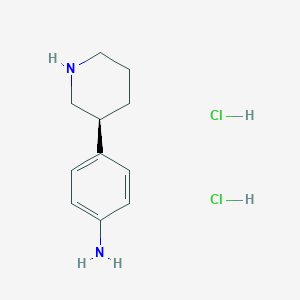

(S)-4-(piperidin-3-yl)aniline 2HCl

CAS No.:

Cat. No.: VC20539559

Molecular Formula: C11H18Cl2N2

Molecular Weight: 249.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18Cl2N2 |

|---|---|

| Molecular Weight | 249.18 g/mol |

| IUPAC Name | 4-[(3S)-piperidin-3-yl]aniline;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N2.2ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;;/h3-6,10,13H,1-2,7-8,12H2;2*1H/t10-;;/m1../s1 |

| Standard InChI Key | LHBXDRDCMOQPJV-YQFADDPSSA-N |

| Isomeric SMILES | C1C[C@H](CNC1)C2=CC=C(C=C2)N.Cl.Cl |

| Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular and Stereochemical Properties

(S)-4-(Piperidin-3-yl)aniline dihydrochloride (CAS 2307778-71-6) is the hydrochloride salt of the enantiomerically pure (S)-configured amine. The free base (CAS 1196713-21-9) has a molecular weight of 176.26 g/mol and a piperidine ring substituted at the 3-position with a para-aminophenyl group. Key structural features include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-[(3S)-Piperidin-3-yl]aniline; dihydrochloride | |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ | |

| SMILES | C1CC@HC2=CC=C(C=C2)N.Cl.Cl | |

| InChI Key | LHBXDRDCMOQPJV-YQFADDPSSA-N | |

| Enantiomeric Purity | >99% (S-configuration) |

The stereochemistry at the piperidine C3 position is critical for its biological activity, as demonstrated in kinase inhibitor studies .

Spectroscopic and Chromatographic Data

Analytical characterization of the compound and its intermediates has been reported extensively:

-

¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 8.7 Hz, 2H), 6.69 (d, J = 8.7 Hz, 2H), 3.99–3.81 (m, 10H), 3.79–3.72 (m, 8H) .

These data confirm the structural integrity and high purity of synthesized batches, essential for pharmaceutical applications .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of (S)-4-(piperidin-3-yl)aniline dihydrochloride typically involves:

-

Chiral Resolution: Enantioselective synthesis of the (S)-piperidine intermediate via asymmetric hydrogenation or enzymatic resolution .

-

Buchwald-Hartwig Amination: Coupling of protected piperidine derivatives with aryl halides .

-

Salt Formation: Treatment of the free base with HCl to yield the dihydrochloride salt .

A representative route from employs a Suzuki-Miyaura coupling between 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine and a boronate ester, followed by deprotection and salt formation (45% yield) .

Challenges in Scalability

-

Steric Hindrance: The bulky piperidine moiety complicates coupling reactions, necessitating high catalyst loadings (e.g., PdCl₂(dppf)) .

-

Enantiomer Separation: Chiral HPLC or kinetic resolution is required to achieve >99% enantiomeric excess .

Pharmacological and Industrial Applications

Role in Kinase Inhibitor Development

(S)-4-(Piperidin-3-yl)aniline derivatives are pivotal in anaplastic lymphoma kinase (ALK) inhibitors. In a 2024 study, analogs with 1-methylpiperidine substitutions exhibited IC₅₀ values of 0.038 μM against ALK, surpassing ceritinib (IC₅₀ = 0.045 μM) . The (S)-configuration enhances target binding affinity by optimizing hydrophobic interactions with ALK’s ATP-binding pocket .

Analytical and Regulatory Landscape

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Heavy Metals | <10 ppm |

| Residual Solvents | <500 ppm (ICH Q3C) |

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume